8-(4-benzylpiperazin-1-yl)-7-[(2-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
8-(4-benzylpiperazin-1-yl)-7-[(2-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with potential applications in various scientific fields. This compound features a purine core substituted with a benzylpiperazine and a fluorophenylmethyl group, making it a molecule of interest for medicinal chemistry and pharmacological research.
Properties
IUPAC Name |
8-(4-benzylpiperazin-1-yl)-7-[(2-fluorophenyl)methyl]-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN6O2/c1-28-21-20(22(32)27-24(28)33)31(16-18-9-5-6-10-19(18)25)23(26-21)30-13-11-29(12-14-30)15-17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H,27,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMMFQUZEVHJHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-(4-benzylpiperazin-1-yl)-7-[(2-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multiple steps, typically starting with the preparation of the purine core. The benzylpiperazine and fluorophenylmethyl groups are then introduced through a series of nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions to improve yield and purity, such as controlling temperature, pH, and solvent choice .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various halogenating agents.
Scientific Research Applications
8-(4-benzylpiperazin-1-yl)-7-[(2-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation .
Comparison with Similar Compounds
Similar compounds include other purine derivatives with different substituents. For example:
- 8-(4-methylpiperazin-1-yl)-7-[(2-chlorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 8-(4-ethylpiperazin-1-yl)-7-[(2-bromophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione The uniqueness of 8-(4-benzylpiperazin-1-yl)-7-[(2-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione lies in its specific substituents, which confer distinct chemical and biological properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
